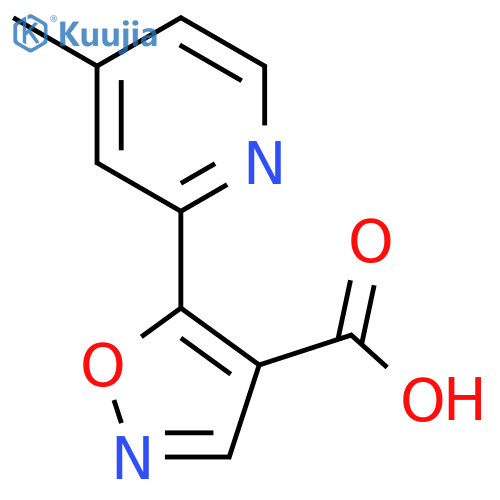

Cas no 2091144-17-9 (5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid)

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid

- 2091144-17-9

- EN300-1817745

-

- インチ: 1S/C10H8N2O3/c1-6-2-3-11-8(4-6)9-7(10(13)14)5-12-15-9/h2-5H,1H3,(H,13,14)

- InChIKey: OINTYUIDXYNARF-UHFFFAOYSA-N

- ほほえんだ: O1C(=C(C(=O)O)C=N1)C1C=C(C)C=CN=1

計算された属性

- せいみつぶんしりょう: 204.05349212g/mol

- どういたいしつりょう: 204.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817745-1.0g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1817745-1g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1817745-10.0g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1817745-0.25g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1817745-0.1g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1817745-0.05g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1817745-2.5g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1817745-5.0g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1817745-0.5g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1817745-5g |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2091144-17-9 | 5g |

$3396.0 | 2023-09-19 |

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid 関連文献

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報

Introduction to 5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2091144-17-9)

5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2091144-17-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of a pyridine moiety in the structure enhances its interaction with biological targets, making it a valuable scaffold for drug discovery.

The molecular structure of 5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid consists of an oxazole ring fused with a pyridine ring, where the pyridine ring is substituted with a methyl group at the 4-position and an amine group at the 2-position. This specific arrangement of functional groups contributes to the compound's ability to engage in various non-covalent interactions with biological molecules, such as hydrogen bonding and π-stacking interactions. These interactions are crucial for modulating the activity of enzymes and receptors in biological systems.

In recent years, there has been a growing interest in oxazole derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have shown that oxazole-based compounds exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The 5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid structure represents an intriguing example of how structural modifications can influence biological activity. The combination of the oxazole and pyridine moieties provides a versatile platform for further derivatization, allowing researchers to fine-tune the properties of the compound for specific therapeutic applications.

One of the most compelling aspects of 5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid is its potential as a lead compound for drug development. The oxazole ring is known to be a privileged scaffold in medicinal chemistry due to its ability to mimic bioactive motifs found in natural products. Additionally, the pyridine moiety can serve as a pharmacophoric element that interacts with target proteins, enhancing binding affinity and selectivity. This dual functionality makes 5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. Molecular docking studies have been performed on 5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid to identify potential binding sites on target proteins. These studies have revealed that the compound can interact with various enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that this compound may inhibit enzymes associated with inflammation and cancer progression. Such findings highlight its potential as a therapeutic agent.

The synthesis of 5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the oxazole ring through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the pyridine moiety and other substituents. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to improve efficiency and selectivity.

Quality control and characterization are critical steps in ensuring the integrity of 5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid before it can be used in biological studies. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the structure and purity of the compound. These methods provide detailed information about the chemical environment of each atom in the molecule, ensuring that it meets the required standards for further research.

The pharmacological profile of 5-(4-methylpyridin-2-yli)-1,2-oxyzole-a-carbocyylic aciud is being actively investigated in preclinical studies. Initial experiments have demonstrated promising results in vitro, showing inhibitory effects on key enzymes involved in disease pathways. For example, studies have indicated that this compound may suppress the activity of enzymes associated with tumor growth and metastasis. Additionally, preliminary toxicology studies have shown that it exhibits low toxicity at therapeutic concentrations, suggesting its potential for safe use in humans.

The development of new drugs is often hampered by challenges such as poor solubility and bioavailability. However, 5-(a-methylpyrdin-z-yi)-12-oxyzole-a-carybocyylic aciud has shown some favorable properties in this regard due to its molecular structure. The presence of polar functional groups enhances its solubility in water-based media, which is essential for formulation development. Furthermore, its ability to cross cell membranes suggests good bioavailability, making it suitable for systemic administration.

In conclusion, 5-(a-methylpyrdin-z-yi)-12-oxyzole-a-carybocyylic aciud (CAS No, 20911441T7-T9) is a structurally interesting compound with significant potential in pharmaceutical research, Its unique combination of an oxazole ring and a pyridine moiety makes it an attractive scaffold for drug discovery, Recent studies have highlighted its biological activities, particularly against diseases such as cancer and inflammation, Furthermore, its favorable pharmacokinetic properties suggest its suitability for further development into therapeutic agents, As research continues, this compound is likely to play an important role in advancing our understanding of disease mechanisms and developing new treatments.

2091144-17-9 (5-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid) 関連製品

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)

- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

- 2141455-42-5(3-formamido-3-(1-methylcyclopropyl)propanoic acid)

- 1261932-61-9(4-(2-fluoro-3-methoxyphenyl)benzoic acid)

- 1804353-29-4(Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate)

- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)

- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)

- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)

- 1209224-50-9(2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one)

- 163557-41-3(2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol)